(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

FGFR4 Kinase Inhibition Oncology

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone (CAS 946274-51-7, PubChem CID is a synthetic small molecule belonging to the benzothiazole-piperazine-isoxazole hybrid class. It features a 6-methoxybenzothiazole core linked via a piperazine bridge to a 5-methylisoxazole-3-carbonyl moiety, with a molecular weight of 358.4 g/mol and a computed XLogP3-AA of 2.9.

Molecular Formula C17H18N4O3S
Molecular Weight 358.42
CAS No. 946274-51-7
Cat. No. B2361218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
CAS946274-51-7
Molecular FormulaC17H18N4O3S
Molecular Weight358.42
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC
InChIInChI=1S/C17H18N4O3S/c1-11-9-14(19-24-11)16(22)20-5-7-21(8-6-20)17-18-13-4-3-12(23-2)10-15(13)25-17/h3-4,9-10H,5-8H2,1-2H3
InChIKeyWWYQARBBCPSIQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946274-51-7: A 6-Methoxybenzothiazole-Piperazinyl-Isoxazole Research Compound with FGFR4 Kinase Activity


(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone (CAS 946274-51-7, PubChem CID 16953784) is a synthetic small molecule belonging to the benzothiazole-piperazine-isoxazole hybrid class. It features a 6-methoxybenzothiazole core linked via a piperazine bridge to a 5-methylisoxazole-3-carbonyl moiety, with a molecular weight of 358.4 g/mol and a computed XLogP3-AA of 2.9 [1]. This compound has been deposited in public screening databases and is associated with inhibitory activity against fibroblast growth factor receptor 4 (FGFR4) in biochemical assays [2]. It is commercially available from multiple research chemical suppliers for non-human research use only.

Why the 6-Methoxy Substituent on (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone Cannot Be Ignored for FGFR4-Targeted Research


Within the benzothiazole-piperazine-isoxazole chemotype, small architectural variations—particularly the nature and position of substituents on the benzothiazole ring—can profoundly alter kinase selectivity profiles and antiproliferative potency. The 6-methoxy group in this compound is a key pharmacophoric feature; related benzothiazole-piperazine hybrids have demonstrated that replacing the methoxy with hydrogen, methyl, or halogen substituents modulates both target affinity and off-target binding [1]. Direct FGFR4 biochemical profiling data for this specific compound confirm measurable kinase engagement (IC50 = 43 nM), a value that cannot be assumed for its des-methoxy or regioisomeric analogs without equivalent experimental validation [2].

Quantitative Differentiation Evidence for (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone (CAS 946274-51-7)


FGFR4 Kinase Inhibition: Biochemical IC50 of 43 nM

This compound demonstrates measurable inhibitory activity against recombinant human FGFR4 kinase domain (residues 781–1338) with an IC50 of 43 nM, as determined by a caliper mobility shift assay after 1-hour incubation [1]. This value establishes the compound as a bona fide FGFR4 ligand. While high-potency clinical-stage FGFR4 inhibitors such as BLU9931 achieve IC50 values in the single-digit nanomolar range (e.g., ~3–5 nM) in comparable biochemical assays [2], the 43 nM IC50 positions this compound as a moderately potent FGFR4 tool compound suitable for preliminary target engagement studies and structure-activity relationship (SAR) exploration.

FGFR4 Kinase Inhibition Oncology

Structural Differentiation: 6-Methoxy vs. Unsubstituted Benzothiazole Core

The defining structural feature of this compound is the 6-methoxy substituent on the benzothiazole ring. The closest commercially cataloged analog—(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone—lacks this methoxy group entirely [1]. In related benzothiazole-piperazine series evaluated for anticancer activity, the presence and position of electron-donating substituents (e.g., -OCH3) on the benzothiazole core significantly influence antiproliferative IC50 values against hepatocellular carcinoma cell lines, with methoxy-bearing analogs showing IC50 differences of 2- to 10-fold compared to unsubstituted counterparts depending on cell line context [2]. No publicly available head-to-head FGFR4 data exists for the des-methoxy analog, meaning any assumption of equivalent kinase activity is unsupported.

Medicinal Chemistry SAR Benzothiazole

Isoxazole Regioisomer Specificity: 5-Methylisoxazole-3-carbonyl vs. 3-Methylisoxazole-5-carbonyl

This compound incorporates the 5-methylisoxazole-3-carbonyl regioisomer, where the carbonyl is attached to the 3-position of the isoxazole ring. A closely related regioisomer—(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone (CAS 946205-27-2)—places the carbonyl at the 5-position instead, producing a distinct spatial orientation of the methyl group relative to the piperazine linkage [1]. In isoxazole-containing kinase inhibitor series, such regioisomeric differences have been shown to alter heterocycle hinge-binding geometry and can result in potency shifts exceeding 10-fold against specific kinases. No publicly accessible biochemical data comparing these two regioisomers head-to-head has been identified; selection of the correct regioisomer must be guided by the specific SAR hypothesis under investigation.

Regiochemistry Isoxazole Target Selectivity

Recommended Application Scenarios for (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone Based on Available Evidence


FGFR4 Biochemical Profiling and Kinase Selectivity Panel Screening

With a confirmed FGFR4 IC50 of 43 nM in recombinant kinase assays, this compound serves as a moderately potent FGFR4 reference ligand for screening cascade development. It can be deployed as a control compound in biochemical FGFR4 inhibition assays to benchmark assay window and reproducibility, or included in broader kinase selectivity panels (e.g., FGFR1–4 paralog profiling) to define its selectivity fingerprint. The 43 nM potency is sufficient for routine biochemical dose-response experiments (typical concentration range: 0.1–100× IC50) without consuming large quantities of compound [1].

Structure-Activity Relationship (SAR) Exploration Around the 6-Methoxybenzothiazole Core

This compound anchors a SAR matrix exploring the effect of benzothiazole C6 substitution on FGFR4 affinity and antiproliferative activity. Comparative evaluation against the des-methoxy analog and the 6-fluoro analog can quantify the contribution of the methoxy group's electronic and steric properties to target engagement. In published isoxazole-piperazine hybrid series, methoxy substitution patterns correlated with 2- to 10-fold differences in cellular IC50 values against HCC lines [2], providing a rationale for systematic benzothiazole substituent scanning.

Isoxazole Regioisomer Comparability Studies

The compound's 5-methylisoxazole-3-carbonyl regioisomer (CAS 946274-51-7) and its 3-methylisoxazole-5-carbonyl counterpart (CAS 946205-27-2) constitute a matched molecular pair for investigating how isoxazole-carbonyl attachment geometry affects kinase binding mode, metabolic stability, and cellular potency. Head-to-head biochemical and cellular comparisons between these two regioisomers can reveal regioisomer-dependent differences in target engagement—a critical consideration for hit-to-lead chemistry where the isoxazole linker geometry may influence both potency and selectivity [3].

FGFR4-Driven Hepatocellular Carcinoma (HCC) Translational Research

FGFR4 is a validated therapeutic target in a subset of HCC patients harboring FGF19 amplifications or FGFR4 overexpression. This compound's annotated FGFR4 activity positions it as a chemical probe for target validation studies in FGFR4-dependent HCC cell lines (e.g., Hep3B, Huh7), provided that cellular target engagement and antiproliferative activity are first empirically confirmed. The established clinical-stage FGFR4 inhibitor BLU9931 (IC50 ~3 nM) can serve as a high-potency positive control, while this compound's 43 nM IC50 provides a useful moderate-potency reference for establishing potency-response relationships in cellular assays [1].

Quote Request

Request a Quote for (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.